9-Benzyl-3,6-dibromocarbazole
Overview
Description
9-Benzyl-3,6-dibromocarbazole is a chemical compound with the molecular formula C19H13Br2N and a molecular weight of 415.13 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of 9-Benzyl-3,6-dibromocarbazole involves the Heck reaction of 4-vinyl pyridine with 9-benzyl-3,6-dibromocarbazole . The latter is obtained by bromination of 9-benzyl carbazole with N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of 9-Benzyl-3,6-dibromocarbazole consists of a carbazole core substituted with benzyl and bromine groups . The geometric parameters of the molecule can be obtained from an unconstrained optimization using the B3LYP density functional .Physical And Chemical Properties Analysis
9-Benzyl-3,6-dibromocarbazole is a solid at 20°C . It has a melting point range of 160.0 to 164.0°C . It has a maximum absorption wavelength of 357 nm in acetonitrile .Scientific Research Applications
Applications in Dye-Sensitized Solar Cells:
- Erden & Görgün (2021) synthesized novel carbazole-derived substances, including 3,6-dibromo-9-octylcarbazole, for potential use as dye materials in dye-sensitized solar cells (DSSCs). The electrical characterizations of these cells were conducted to evaluate their efficiency (Erden & Görgün, 2021).
Two-Photon Polymerization Initiator:
- Jun (2007) developed a molecule, 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole, synthesized from 9-benzyl-3,6-dibromocarbazole. This molecule was used as a two-photon polymerization initiator in the polymerization of methacrylic acid, showing promising results in terms of energy density and exposure time required (Jun, 2007).
NMR Characterization and Molecular Modeling:
- Radula-Janik et al. (2015) conducted a combined experimental and theoretical study on 9-benzyl-3,6-diiodo-9H-carbazole. They performed X-ray and nuclear magnetic resonance (NMR) studies, along with density functional theory calculations, to understand the structural and NMR parameters of this compound (Radula-Janik et al., 2015).
Design of High Efficiency TPP Initiators:
- Xing et al. (2007) designed novel carbazole-based chromophores as two-photon polymerization (TPP) initiators. These chromophores, including 9-benzyl-3,6-bis(4-nitrophenylethynyl)carbazole, demonstrated a large two-photon absorption cross-section and high TPP initiating sensitivity, outperforming traditional initiators (Xing et al., 2007).
Safety And Hazards
9-Benzyl-3,6-dibromocarbazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may also cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing hands and face thoroughly after handling .
properties
IUPAC Name |
9-benzyl-3,6-dibromocarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWRFBJSIUPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384337 | |
Record name | N-benzyl-3,6-dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-3,6-dibromocarbazole | |
CAS RN |
118599-27-2 | |
Record name | N-benzyl-3,6-dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.